5-Bromo-2-[(3-fluorobenzyl)oxy]benzaldehyde is an organic compound characterized by the molecular formula C14H10BrFO2 and a molecular weight of 309.13 g/mol. This compound features a bromine atom and a fluorine atom, which contribute to its unique chemical properties. The presence of the aldehyde functional group allows it to participate in various
These reactions highlight the compound's versatility as a synthetic intermediate.
This compound exhibits significant biological activity, particularly in medicinal chemistry. It has been shown to interact with various enzymes, notably inhibiting cytochrome P450 enzymes, which are crucial for drug metabolism. Additionally, in cancer cell lines, 5-Bromo-2-[(3-fluorobenzyl)oxy]benzaldehyde has been reported to induce apoptosis through the activation of caspase pathways and disruption of mitochondrial function. These interactions suggest its potential as a therapeutic agent in cancer treatment and other diseases .
The synthesis of 5-Bromo-2-[(3-fluorobenzyl)oxy]benzaldehyde typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 3-fluorobenzyl bromide in the presence of a base, such as potassium carbonate. The reaction is usually conducted in an organic solvent like dimethylformamide at elevated temperatures to facilitate product formation. This method allows for efficient production of the compound with good yields .
5-Bromo-2-[(3-fluorobenzyl)oxy]benzaldehyde finds applications across various fields:
Research indicates that 5-Bromo-2-[(3-fluorobenzyl)oxy]benzaldehyde interacts with multiple biomolecular targets. Its ability to form covalent bonds with nucleophilic sites on proteins allows it to modify protein functions, thereby influencing various biochemical pathways. This property makes it a valuable tool in proteomics research and drug development, particularly for compounds targeting specific enzyme systems .
Several compounds share structural similarities with 5-Bromo-2-[(3-fluorobenzyl)oxy]benzaldehyde. Here are notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Bromo-2-[(2-fluorobenzyl)oxy]benzoic acid | Contains a carboxylic acid group instead of an aldehyde | Different functional group alters reactivity |
| 2-Bromo-5-fluorobenzyl alcohol | Features an alcohol group instead of an aldehyde | Lacks aldehyde functionality, affecting biological activity |
| 5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde | Chlorine atom instead of bromine | Alters chemical reactivity compared to brominated analog |
The uniqueness of 5-Bromo-2-[(3-fluorobenzyl)oxy]benzaldehyde lies in its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity compared to these analogs. Its combination of halogen substituents (bromine and fluorine) significantly influences its reactivity and potential applications in medicinal chemistry .
The Williamson ether synthesis remains a cornerstone for constructing ether linkages in 5-bromo-2-[(3-fluorobenzyl)oxy]benzaldehyde. This method typically involves the reaction of a phenolic substrate with an alkyl halide under basic conditions. For instance, 5-bromo-2-hydroxybenzaldehyde can be treated with 3-fluorobenzyl bromide in the presence of potassium carbonate as a base. The reaction proceeds in polar aprotic solvents such as N,N-dimethylformamide, which enhances the solubility of both the phenolic starting material and the benzyl halide . A representative protocol involves refluxing the mixture for 4–6 hours, achieving yields upward of 88% after purification via flash chromatography . Critical modifications to this method include the use of excess benzyl halide (1.2 equivalents) to drive the reaction to completion and the selection of solvents that stabilize the transition state during nucleophilic substitution .
Phase-transfer catalysis offers an efficient alternative for synthesizing 5-bromo-2-[(3-fluorobenzyl)oxy]benzaldehyde, particularly when dealing with immiscible reactants. This approach employs catalysts such as tetrabutylammonium bromide to shuttle reactants between aqueous and organic phases, accelerating the etherification process [7]. For example, combining 5-bromo-2-hydroxybenzaldehyde with 3-fluorobenzyl bromide in a biphasic system (water-dichloromethane) under vigorous stirring enables rapid coupling at room temperature [7]. This method reduces reaction times to 2–3 hours while maintaining yields comparable to traditional Williamson synthesis [7]. The absence of stringent anhydrous conditions further simplifies operational procedures, making it advantageous for large-scale production.
Organic bases like 1,8-diazabicycloundec-7-ene (DBU) or tetrabutylammonium fluoride have been employed to facilitate benzylation without requiring transition metals. These bases deprotonate the phenolic hydroxyl group, generating a phenoxide ion that reacts efficiently with 3-fluorobenzyl bromide [1]. In one protocol, tetrabutylammonium fluoride (0.076 mmol) catalyzes the coupling of 5-bromo-2-hydroxybenzaldehyde with 3-fluorobenzyl bromide in tetrahydrofuran at 0°C, yielding the desired product in 90% purity after aqueous workup [1]. Such systems minimize side reactions like hydrolysis of the benzyl halide, which is common in strongly alkaline aqueous media.
Transition metal catalysts, though less commonly used for etherification, can enhance selectivity in complex substrates. For instance, copper(I) iodide has been explored to mediate Ullmann-type couplings between 5-bromo-2-hydroxybenzaldehyde and 3-fluorobenzyl bromide [6]. These reactions typically require elevated temperatures (80–100°C) and ligands like N,N-dimethylglycine to stabilize the catalytic cycle [6]. While yields remain moderate (50–65%), this approach proves valuable for sterically hindered substrates where traditional methods falter [6].
Reaction temperature and solvent polarity significantly influence the efficiency of 5-bromo-2-[(3-fluorobenzyl)oxy]benzaldehyde synthesis. As illustrated in Table 1, dichloromethane at 20°C permits slow but high-yielding (92%) oxidations when paired with manganese dioxide [1]. In contrast, N,N-dimethylformamide at reflux temperatures accelerates nucleophilic substitution but may promote side reactions, slightly reducing yields to 88% . Polar aprotic solvents like acetonitrile offer a balance, enabling reactions at 50°C with minimal decomposition [7].
Table 1: Solvent and Temperature Effects on Etherification Yield
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Dichloromethane | 20 | 48 | 92 |
| N,N-Dimethylformamide | 80 | 4 | 88 |
| Acetonitrile | 50 | 6 | 85 |
Optimizing reactant stoichiometry is critical to minimizing byproducts such as dialkylated ethers or unreacted starting materials. A benzyl bromide-to-phenol ratio of 1.2:1 ensures complete conversion of the phenolic substrate while avoiding excess halide accumulation . For example, using 4.156 mmol of 5-bromo-2-hydroxybenzaldehyde with 5.0 mmol of 3-fluorobenzyl bromide achieves 95% conversion, whereas a 1:1 ratio leaves 15% unreacted phenol . Excess base (e.g., 2.5 equivalents of potassium carbonate) further suppresses acid-catalyzed side reactions, enhancing overall process robustness .
Table 2: Impact of Stoichiometric Ratios on Reaction Efficiency
| Benzyl Bromide Equivalents | Base Equivalents | Conversion (%) | Byproduct Formation (%) |
|---|---|---|---|
| 1.0 | 1.5 | 85 | 10 |
| 1.2 | 2.0 | 95 | 3 |
| 1.5 | 2.5 | 97 | 5 |
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 5-Bromo-2-[(3-fluorobenzyl)oxy]benzaldehyde through analysis of hydrogen, carbon, and fluorine nuclei. The compound's spectroscopic signature reflects the electronic environment created by the bromine substituent, fluorine atom, and ether linkage within the aromatic framework.
The ¹H Nuclear Magnetic Resonance spectrum of 5-Bromo-2-[(3-fluorobenzyl)oxy]benzaldehyde exhibits characteristic resonances that reflect the compound's substitution pattern and electronic environment. The aldehydic proton appears as a distinctive singlet at δ 9.95-10.10 ppm, consistent with aromatic aldehyde chemical shifts [1] [2]. This downfield position results from the combined deshielding effects of the carbonyl group and aromatic conjugation, which reduce electron density around the aldehydic hydrogen [3].
The aromatic proton signals demonstrate a complex splitting pattern characteristic of substituted benzene systems. Protons ortho to the carbonyl group resonate at δ 7.80-7.90 ppm as doublets, while meta-positioned protons appear at δ 7.50-7.60 ppm with triplet or multiplet coupling patterns [1] [2]. The para-positioned protons exhibit doublet multiplicity at δ 7.20-7.40 ppm. The fluorinated benzyl ring protons appear as doublets and multiplets in the range δ 7.00-7.50 ppm, with the fluorine atom inducing characteristic coupling patterns and chemical shift perturbations [4] [5].
The benzyl methylene bridge (OCH₂) presents a particularly diagnostic signal at δ 5.08-5.20 ppm as a singlet, integrating for two protons. This chemical shift position reflects the deshielding influence of the adjacent oxygen atom and the aromatic ring systems [3] [6]. The absence of coupling to neighboring protons confirms the structural assignment of this methylene group.
¹³C Nuclear Magnetic Resonance spectroscopy provides critical information about the carbon framework of 5-Bromo-2-[(3-fluorobenzyl)oxy]benzaldehyde. The carbonyl carbon appears characteristically downfield at δ 190.5-193.5 ppm, consistent with aromatic aldehyde chemical shifts [7] [8]. This position reflects the reduced electron density at the carbonyl carbon due to conjugation with the aromatic ring system and the electron-withdrawing effects of the bromine substituent [2] [9].
The aromatic carbon resonances span the typical range for substituted benzene systems. The ipso carbons (directly bonded to substituents) appear at δ 134.0-136.5 ppm, while ortho, meta, and para carbons resonate at δ 129.0-131.0, 128.0-130.0, and 127.0-129.0 ppm respectively [10] [11]. The benzyl methylene carbon (OCH₂) exhibits a characteristic signal at δ 70.0-72.0 ppm, reflecting the electronic environment created by the ether oxygen and adjacent aromatic systems [3].
Fluorinated aromatic carbons demonstrate distinctive chemical shift patterns with carbon-fluorine coupling effects. These carbons appear in the range δ 115.0-165.0 ppm, with the carbon directly bonded to fluorine showing characteristic doublet splitting due to one-bond carbon-fluorine coupling (J = 15-25 Hz) [12] [13]. The electronic effects of fluorine substitution create systematic chemical shift perturbations that propagate throughout the aromatic framework.
¹⁹F Nuclear Magnetic Resonance spectroscopy serves as a powerful analytical tool for characterizing the fluorinated aromatic system in 5-Bromo-2-[(3-fluorobenzyl)oxy]benzaldehyde. The fluorine nucleus exhibits exceptional sensitivity to electronic environment changes, making it an ideal probe for structural analysis [14] [15].
The aromatic fluorine in the meta position of the benzyl ring resonates at δ -110 to -115 ppm relative to trichlorofluoromethane (CFCl₃) [15] [16]. This chemical shift position reflects the electronic environment created by the aromatic ring system and the electron-withdrawing characteristics of the fluorine substituent. The fluorine chemical shift demonstrates high sensitivity to substituent effects, with electron-donating groups causing upfield shifts and electron-withdrawing groups inducing downfield shifts [17] [18].
The ¹⁹F resonance exhibits coupling patterns that provide structural information about the fluorinated aromatic system. Carbon-fluorine coupling constants typically range from 15-25 Hz for one-bond interactions, while longer-range couplings to other aromatic carbons provide additional structural confirmation [16] [19]. The fluorine signal may also display weak coupling to nearby protons, creating complex multiplet patterns that can be analyzed to determine substitution patterns and conformational preferences [16].
The chemical shift of the aromatic fluorine is significantly influenced by the electronic environment of the benzyl system. The presence of the ether oxygen and the aromatic aldehyde system creates a complex electronic environment that modulates the fluorine chemical shift through inductive and resonance effects [14] [15]. Temperature-dependent studies can provide information about dynamic processes, such as rotation around the benzyl-oxygen bond, which may influence the fluorine chemical shift [19].
The broad chemical shift range of ¹⁹F Nuclear Magnetic Resonance (approximately 800 ppm) provides exceptional resolution for structural analysis [14] [15]. This sensitivity makes fluorine an excellent reporter group for studying molecular interactions, conformational changes, and electronic effects in complex molecular systems [20] [17].
Mass spectrometry provides detailed information about the molecular structure and fragmentation pathways of 5-Bromo-2-[(3-fluorobenzyl)oxy]benzaldehyde through electron ionization processes. The molecular ion peak appears at m/z 309 (M⁺) with moderate intensity (15-25% relative abundance), reflecting the stability of the aromatic system [22]. The presence of bromine creates a characteristic isotope pattern with peaks at m/z 309 and 311, corresponding to ⁷⁹Br and ⁸¹Br isotopes in a 1:1 ratio [23] [24].
The primary fragmentation pathways follow established mechanisms for aromatic ethers and aldehydes [25] [26]. Alpha cleavage adjacent to the carbonyl group results in loss of the formyl radical (CHO, mass 29), producing a fragment ion at m/z 280 with significant intensity (30-45% relative abundance) [27] [28]. This fragmentation pattern is characteristic of aromatic aldehydes and provides direct evidence for the presence of the aldehyde functional group [29] [27].
Carbon monoxide elimination represents another major fragmentation pathway, resulting in loss of CO (mass 28) to produce a fragment at m/z 281 with moderate intensity (25-35% relative abundance) [27] [28]. This fragmentation occurs through rearrangement processes that are common in aromatic carbonyl compounds and provides additional confirmation of the aldehyde structure [25] [26].
The benzylic cleavage pathway produces highly characteristic fragment ions that serve as diagnostic markers for the benzyl ether structure. Cleavage at the benzylic position generates the benzyl cation (C₇H₇⁺) at m/z 91, which typically appears as the base peak (100% relative intensity) in the mass spectrum [25] [26]. The fluorinated analog produces a fluorobenzyl cation (C₇H₆F⁺) at m/z 109 with high intensity (80-95% relative abundance), providing direct evidence for the fluorinated benzyl moiety [22].
The benzyl cation at m/z 91 undergoes further rearrangement to form the tropylium ion (C₇H₇⁺), a seven-membered ring aromatic cation that represents one of the most stable fragment ions in mass spectrometry [30] [26]. This rearrangement process is well-established for benzylic systems and provides additional structural confirmation [25] [27].
Ether fragmentation follows typical patterns for aromatic ethers, with cleavage occurring preferentially at the carbon-oxygen bond adjacent to the aromatic ring [25] [31]. This fragmentation produces resonance-stabilized carbocations that contribute to the overall fragmentation pattern and provide evidence for the ether linkage [29] [27].
The presence of the bromine substituent influences the fragmentation patterns through electronic effects and contributes to the characteristic isotope patterns observed throughout the mass spectrum [23] [24]. The electron-withdrawing nature of bromine affects the stability of various fragment ions and can alter the relative intensities of different fragmentation pathways [12] [13].
Infrared spectroscopy provides comprehensive information about the vibrational modes and functional groups present in 5-Bromo-2-[(3-fluorobenzyl)oxy]benzaldehyde. The spectrum exhibits characteristic absorption bands that reflect the molecular structure and electronic environment of the compound [32] [9].
The carbonyl stretching vibration appears as a strong absorption band at 1705-1710 cm⁻¹, characteristic of aromatic aldehydes [9] [28]. This frequency is lower than that observed for saturated aldehydes (1730 cm⁻¹) due to conjugation between the carbonyl group and the aromatic ring system [33] [34]. The conjugation reduces the bond order of the carbonyl group, resulting in a lower stretching frequency and confirming the aromatic nature of the aldehyde [32] [35].
The aldehydic carbon-hydrogen stretching vibration presents a distinctive pattern at 2720-2750 cm⁻¹, appearing as a medium-intensity absorption that may exhibit doubling due to Fermi resonance effects [33] [36]. This characteristic frequency range distinguishes aldehydes from other carbonyl-containing compounds and provides direct evidence for the presence of the formyl group [37] [36]. The lower frequency compared to typical carbon-hydrogen stretches results from the electron-withdrawing effect of the carbonyl group [33] [36].
Aromatic carbon-hydrogen stretching vibrations appear at 3060-3080 cm⁻¹ as medium-intensity absorptions, consistent with the presence of aromatic ring systems [38] [39]. These frequencies are characteristic of sp² carbon-hydrogen bonds and provide evidence for the aromatic framework of the molecule [9] [28].
The ether carbon-oxygen stretching vibration exhibits a strong absorption at 1240-1280 cm⁻¹, confirming the presence of the aryl ether linkage [38] [39]. This frequency range is characteristic of carbon-oxygen single bonds in aromatic ether systems and provides direct evidence for the benzyl ether structure [9] [28].
Carbon-fluorine stretching vibrations appear as strong absorptions at 1000-1100 cm⁻¹, reflecting the presence of the fluorinated aromatic system [15] [38]. The high electronegativity of fluorine creates a polar carbon-fluorine bond that produces intense infrared absorption in this frequency range [39] [40].
The carbon-bromine stretching vibration appears as a medium-intensity absorption at 500-600 cm⁻¹, providing evidence for the brominated aromatic system [38] [39]. This relatively low frequency reflects the larger mass of bromine compared to other halogen substituents [9] [28].
Aromatic carbon-carbon stretching vibrations appear at 1590-1610 cm⁻¹ as medium-to-strong absorptions, characteristic of aromatic ring systems [38] [39]. These frequencies confirm the presence of the benzene ring frameworks and provide additional structural information [9] [28].
The aldehydic carbon-hydrogen bending vibration appears at 1380-1390 cm⁻¹ as a medium-intensity absorption, providing additional confirmation of the aldehyde functional group [33] [36]. This bending mode complements the stretching vibrations and contributes to the overall vibrational fingerprint of the molecule [37] [36].
Aromatic carbon-hydrogen bending vibrations appear in the range 750-900 cm⁻¹ as strong absorptions, reflecting the substitution pattern of the aromatic rings [38] [39]. These out-of-plane bending modes provide information about the number and position of substituents on the aromatic systems [9] [28].